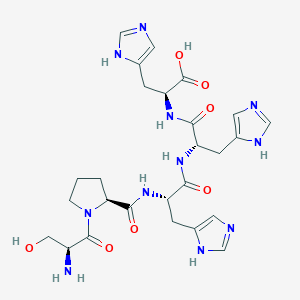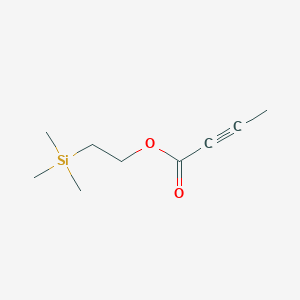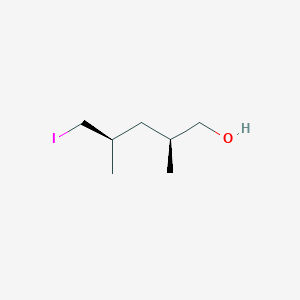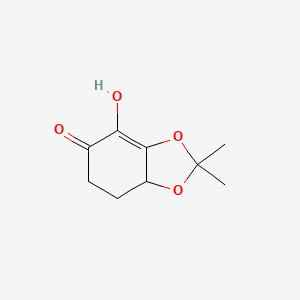![molecular formula C16H23NO B14192702 N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine CAS No. 921193-80-8](/img/structure/B14192702.png)
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine is a chemical compound that features a cyclohexanamine core with a benzyloxyprop-1-en-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine typically involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine involves its interaction with molecular targets and pathways within biological systems. The compound may act on specific enzymes or receptors, leading to changes in cellular processes and functions. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Benzyloxy)benzylidene)-2-((1-ethyl-1H-benzimidazol-2-yl)thio)acetohydrazide: Another compound with a benzyloxy group, used in early discovery research.
1-(Benzyloxy)propan-2-one: A precursor in the synthesis of N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine.
Uniqueness
This compound stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
921193-80-8 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
N-(3-phenylmethoxyprop-1-en-2-yl)cyclohexanamine |
InChI |
InChI=1S/C16H23NO/c1-14(17-16-10-6-3-7-11-16)12-18-13-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,1,3,6-7,10-13H2 |
InChI-Schlüssel |
NELYEGFKDYBGIV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COCC1=CC=CC=C1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(1R,2S)-2-Methyl-1-phenylbut-3-en-1-yl]amino}phenol](/img/structure/B14192636.png)
![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)

![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
![1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one](/img/structure/B14192653.png)


![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]pent-4-enamide](/img/structure/B14192661.png)

![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
